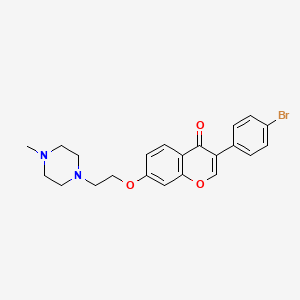

3-(4-bromophenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

Description

3-(4-Bromophenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a flavonoid derivative featuring a bromophenyl group at position 3 and a 4-methylpiperazine-substituted ethoxy chain at position 5. Its molecular formula is C₂₂H₂₂BrN₂O₃ (monoisotopic mass: 456.10 g/mol), and it belongs to the chromen-4-one class, which is widely studied for pharmacological activities such as enzyme inhibition and anticancer effects .

Properties

IUPAC Name |

3-(4-bromophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN2O3/c1-24-8-10-25(11-9-24)12-13-27-18-6-7-19-21(14-18)28-15-20(22(19)26)16-2-4-17(23)5-3-16/h2-7,14-15H,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBGRDGDAWBYNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic or basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.

Attachment of the Methylpiperazinyl Ethoxy Group: The final step involves the nucleophilic substitution reaction between the chromen-4-one derivative and 2-(4-methylpiperazin-1-yl)ethanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of hydroxylated or carboxylated derivatives.

Reduction: Formation of reduced chromen-4-one derivatives.

Substitution: Formation of substituted chromen-4-one derivatives with various functional groups.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of the compound exhibit promising anti-inflammatory effects. For instance, studies have shown that certain 3,4-dihydronaphthalen-1(2H)-one derivatives, which share structural similarities with the target compound, inhibit the NF-kappa B signaling pathway, a key regulator of inflammation. The bromine substitution at the 7-position enhances this activity by modifying electronic properties that affect receptor interactions .

Case Study: Inhibition of Neuroinflammation

A study demonstrated that derivatives with similar structures effectively reduced neuroinflammation in vitro. These compounds were tested against various inflammatory markers, showing a significant decrease in cytokine production, thereby supporting their potential use in treating neurodegenerative diseases .

Anticancer Properties

The anticancer potential of 3-(4-bromophenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one has been explored through various studies:

- Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (SK-LU-1), and liver (HepG2) cancers. The mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

- Comparative Studies : In comparative studies, compounds with similar piperazine substitutions showed enhanced activity against cancer cell lines compared to their non-piperazine counterparts. This suggests that the piperazine group plays a crucial role in enhancing anticancer efficacy .

Case Study: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring significantly impact cytotoxicity. Compounds with electron-withdrawing groups demonstrated increased potency against cancer cells, highlighting the importance of substituent nature on biological activity .

Antiviral Activity

The antiviral properties of compounds related to this compound have been investigated, particularly against avian influenza viruses like H5N1.

Research Findings

In vitro evaluations indicated that certain derivatives exhibited promising antiviral activity, with effective inhibition rates determined through plaque reduction assays on infected cell lines. The mechanism appears to involve interference with viral replication processes .

Summary of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Anti-inflammatory | NF-kappa B inhibition | Significant reduction in inflammatory markers |

| Anticancer | Induction of apoptosis | Effective against MCF-7, SK-LU-1, HepG2 cell lines |

| Antiviral | Inhibition of viral replication | Promising activity against H5N1 virus |

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Piperazine/Piperidine Moiety

Key Compounds :

Analysis :

- Piperazine vs. Piperidine : Piperidine-containing analogs (e.g., G1) exhibit stronger acetylcholinesterase (AChE) inhibition than piperazine derivatives, likely due to reduced steric hindrance and optimized basicity .

- Ethyl vs.

- Salt Forms : Dihydrochloride salts (e.g., ) improve solubility, critical for in vivo bioavailability .

Aromatic Ring Modifications at Position 3

Key Compounds :

Biological Activity

3-(4-bromophenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one, known by its CAS number 903205-98-1, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of 443.3 g/mol. The compound features a chromone backbone substituted with a bromophenyl group and a piperazine moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 443.3 g/mol |

| CAS Number | 903205-98-1 |

Antioxidant Activity

Research has indicated that chromone derivatives exhibit significant antioxidant properties. In vitro studies suggest that the compound can scavenge free radicals, which is essential for mitigating oxidative stress-related diseases. The total antioxidant capacity was assessed using Trolox equivalent assays, showing promising results in comparison to standard antioxidants.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes relevant to neurodegenerative diseases:

- Acetylcholinesterase (AChE) : The compound demonstrated moderate AChE inhibition with an IC value indicating effective binding affinity, which is crucial for potential Alzheimer's disease treatment.

- Butyrylcholinesterase (BuChE) : Similar inhibitory activity was noted against BuChE, suggesting dual-target potential for cholinergic modulation.

Table 1: Enzyme Inhibition Data

| Enzyme | IC (μM) |

|---|---|

| AChE | 10.4 |

| BuChE | 9.9 |

Cytotoxicity Studies

Cytotoxicity assays against various cancer cell lines have been conducted, revealing that the compound exhibits selective cytotoxic effects on certain cancer types while sparing normal cells. For instance, studies showed significant inhibition of proliferation in MCF-7 breast cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Molecular Docking Studies : Computational studies suggest that the compound interacts favorably with active sites of target enzymes through hydrogen bonding and hydrophobic interactions.

- Multi-targeting Potential : By inhibiting multiple targets such as AChE and BuChE, the compound may provide a synergistic effect beneficial for treating complex diseases like Alzheimer's and other neurodegenerative disorders.

Case Studies

Recent studies have highlighted the potential application of this compound in treating neurodegenerative diseases:

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 3-(4-bromophenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one?

The synthesis typically involves multi-step reactions focusing on functionalizing the chromenone core. A key step is the introduction of the 4-methylpiperazine ethoxy group via nucleophilic substitution. For example:

- Chromenone core formation : Condensation of 4-bromobenzaldehyde with cyclohexane-1,3-dione derivatives under acidic conditions (e.g., L-proline catalysis in ethanol) generates the chromenone scaffold .

- Ethoxy-piperazine substitution : Reaction of 7-hydroxy-chromenone intermediates with 2-chloroethyl-4-methylpiperazine in the presence of a base (e.g., K₂CO₃) to introduce the ethoxy-piperazine side chain .

- Optimization : Yield improvements are achieved by controlling reaction temperature (60–80°C) and solvent polarity (DMF or DMSO) to enhance nucleophilicity .

Advanced: How can researchers address crystallographic disorder in the chromenone core during structure refinement?

Crystallographic disorder, often observed in flexible substituents like the ethoxy-piperazine chain, can be resolved using SHELXL refinement tools:

- Disorder modeling : Split occupancy refinement for overlapping atoms (e.g., piperazine ring atoms) with constraints to maintain bond distances and angles .

- Hydrogen bonding analysis : Molecular packing stabilized by intra-/intermolecular N–H⋯O hydrogen bonds (e.g., S(6) ring motifs) helps identify stable conformations .

- Validation : Use PLATON or Coot to validate torsion angles and ensure geometric restraints align with observed electron density maps .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks for the bromophenyl group (δ ~7.5 ppm for aromatic protons) and piperazine ethoxy chain (δ ~3.5–4.0 ppm for OCH₂ and piperazine protons) .

- X-ray crystallography : Resolve the chromenone core’s envelope conformation (puckering parameters Q = 0.12 Å, θ = 128.2°) and dihedral angles between aromatic planes (e.g., 85.3° between chromenone and bromophenyl) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 457.08) with <2 ppm error .

Advanced: How do researchers analyze structure-activity relationships (SAR) for the 4-methylpiperazine ethoxy substituent in kinase inhibition?

- Bioisosteric replacement : Compare activity of 4-methylpiperazine with morpholine or piperidine analogs to assess hydrogen-bonding and steric effects .

- Molecular docking : Map the ethoxy-piperazine chain’s interaction with kinase ATP-binding pockets (e.g., c-Src or Abl kinases) using AutoDock Vina .

- Pharmacokinetic profiling : Evaluate logP (lipophilicity) and polar surface area (PSA) to optimize blood-brain barrier penetration or solubility .

Basic: What solvent systems are optimal for recrystallizing this compound?

- Mixed solvents : Ethanol/water (7:3 v/v) or DCM/hexane (1:2) yield high-purity crystals suitable for X-ray analysis .

- Temperature gradient : Slow cooling from 60°C to 4°C minimizes solvent inclusion defects .

Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be reconciled?

- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., demethylated piperazine derivatives) that may contribute to in vivo activity .

- Plasma protein binding assays : Measure compound binding to albumin or α-1-acid glycoprotein to explain reduced free drug concentrations in vivo .

- Dose-response modeling : Apply Hill equation analysis to compare EC₅₀ values across assay conditions .

Basic: What computational tools predict the compound’s solubility and stability?

- ChemAxon : Calculate logS (solubility ≈ -4.5) and pKa (basic piperazine nitrogen ≈ 8.2) .

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to assess conformational stability .

Advanced: What strategies resolve discrepancies in hydrogen bonding patterns across polymorphic forms?

- Variable-temperature XRD : Analyze thermal expansion coefficients to identify temperature-dependent H-bond networks .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯O contacts vs. C–H⋯π) using CrystalExplorer .

- Dynamic NMR : Monitor proton exchange rates in solution to correlate solid-state and solution-phase H-bonding .

Basic: How is the purity of the compound validated post-synthesis?

- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA, gradient elution) with purity >98% .

- Elemental analysis : Confirm Br content (theoretical ≈17.5%) to detect unreacted bromophenyl precursors .

Advanced: What mechanistic insights explain the compound’s selectivity for specific kinase targets?

- Kinase profiling panels : Test against 50+ kinases (e.g., EGFR, VEGFR) to identify off-target effects .

- Resistance mutations : Engineer kinase mutants (e.g., T315I in Abl) to map binding site dependencies .

- Microscale thermophoresis (MST) : Measure binding affinity (Kd ≈ 10–50 nM) under physiological buffer conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.